

# Performance Showdown: Disperse Brown 1 and Its Alternatives in Polyester Dyeing

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## Compound of Interest

Compound Name: Disperse brown 1

Cat. No.: B082449

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For researchers, scientists, and professionals in drug development utilizing textile dyes for various applications, a comprehensive understanding of a dye's performance characteristics is paramount. This guide provides an objective comparison of the performance of C.I. **Disperse Brown 1** against two other commercially significant disperse dyes, C.I. Disperse Red 82 and C.I. Disperse Blue 79, when applied to polyester substrates. The comparison is based on internationally recognized standard test methods for color fastness.

Disperse dyes are the primary class of dyes used for coloring polyester and other hydrophobic synthetic fibers. Their performance, particularly their fastness to various environmental and processing factors, is a critical determinant of their suitability for specific applications. This guide delves into the comparative performance of **Disperse Brown 1**, an azo dye known for its reddish-brown hue, against a red azo dye and a blue azo dye, providing a broader perspective on the performance spectrum within this dye class.

## Comparative Performance Data

The following table summarizes the key fastness properties of **Disperse Brown 1**, Disperse Red 82, and Disperse Blue 79 on polyester fabric. The ratings are based on the ISO 105 series of standards, with higher numbers indicating better performance.

Performance Parameter	Test Method	Disperse Brown 1	Disperse Red 82	Disperse Blue 79
Washing Fastness (Color Change)	ISO 105-C06	4-5	4-5	4-5
Washing Fastness (Staining)	ISO 105-C06	4-5	4-5	5
Light Fastness	ISO 105-B02	5-6	6-7	5-6
Rubbing Fastness (Dry)	ISO 105-X12	4	4-5	4
Rubbing Fastness (Wet)	ISO 105-X12	3	4-5	-
Perspiration Fastness (Acid & Alkaline)	ISO 105-E04	4-5	5	-
Sublimation (Ironing) Fastness	ISO 105-P01	4	4	4-5

## Experimental Protocols

The performance data presented in this guide is based on standardized experimental procedures for dyeing and fastness testing. A generalized high-temperature exhaust dyeing method for polyester was followed to ensure uniformity in sample preparation, and the subsequent fastness properties were evaluated using the specific ISO test methods outlined below.

### High-Temperature Exhaust Dyeing of Polyester

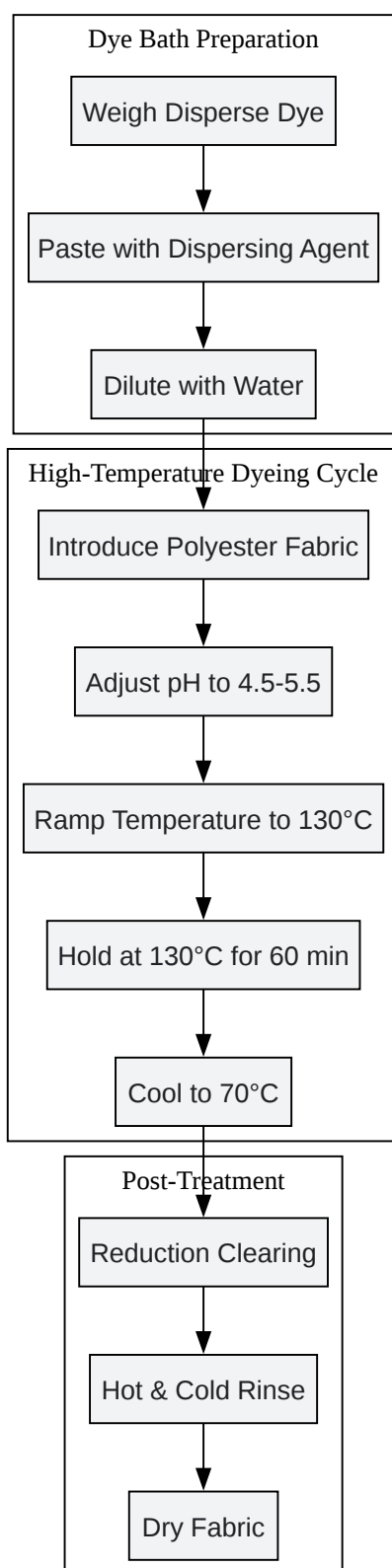
This method is a standard laboratory procedure for dyeing polyester fabric with disperse dyes to achieve good color yield and fastness.

#### Materials and Equipment:

- Pre-scoured and bleached 100% polyester fabric
- Disperse dye (**Disperse Brown 1**, Disperse Red 82, or Disperse Blue 79)
- Dispersing agent
- Acetic acid (to maintain pH)
- Laboratory-scale high-temperature dyeing machine
- Beakers, pipettes, and other standard laboratory glassware

#### Procedure:

- Dye Bath Preparation: A dye bath is prepared with a liquor-to-goods ratio of 10:1. The required amount of disperse dye is first pasted with a small amount of dispersing agent and then diluted with water.
- Dyeing Cycle:
  - The polyester fabric is introduced into the dye bath at room temperature.
  - The pH of the bath is adjusted to 4.5-5.5 using acetic acid.<sup>[1]</sup>
  - The temperature is raised to 130°C at a rate of 2°C per minute.<sup>[1]</sup>
  - Dyeing is continued at 130°C for 60 minutes to ensure full dye penetration and fixation.<sup>[1]</sup>
  - The dye bath is then cooled to 70°C.
- Reduction Clearing: After dyeing, a reduction clearing process is carried out to remove any unfixed dye from the fiber surface, which is crucial for good wash fastness. This involves treating the dyed fabric in a solution of sodium hydrosulfite and caustic soda.
- Rinsing and Drying: The fabric is thoroughly rinsed with hot and cold water and then dried.



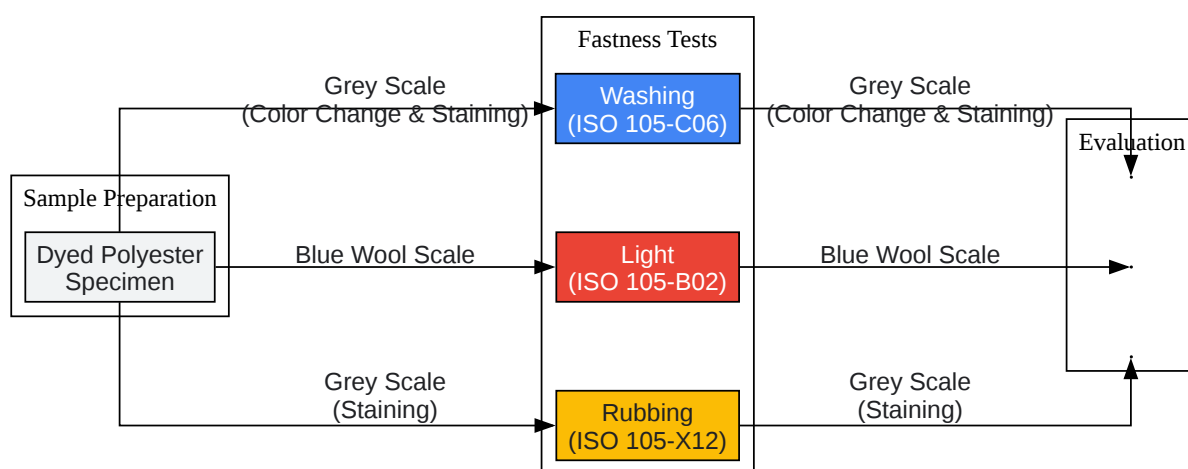
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### High-Temperature Exhaust Dyeing Workflow

## Fastness Testing Methodologies

The following ISO standards were used to evaluate the color fastness of the dyed polyester samples:

- **Washing Fastness (ISO 105-C06):** This test assesses the resistance of the color to domestic and commercial laundering. A specimen of the dyed fabric, in contact with a multi-fiber strip, is agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the degree of staining on the multi-fiber strip are evaluated using grey scales.
- **Light Fastness (ISO 105-B02):** This method determines the resistance of the color to the action of an artificial light source that simulates natural daylight (Xenon arc lamp). The change in color of the exposed specimen is compared against a set of blue wool standards, which have known light fastness ratings.
- **Rubbing (Crocking) Fastness (ISO 105-X12):** This test evaluates the transfer of color from the surface of the dyed fabric to another surface by rubbing. A dry and a wet cotton cloth are rubbed against the specimen under controlled pressure, and the amount of color transferred to the cloths is assessed using a grey scale for staining.



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### Color Fastness Evaluation Workflow

## Performance Analysis

Based on the compiled data, all three disperse dyes exhibit good to excellent fastness properties on polyester, which is characteristic of this dye class on this particular substrate.

- **Washing Fastness:** All three dyes show high resistance to washing, with minimal color change and staining. This is indicative of good dye penetration and fixation within the polyester fibers, likely enhanced by the high-temperature dyeing process and effective reduction clearing.
- **Light Fastness:** Disperse Red 82 demonstrates slightly superior light fastness compared to **Disperse Brown 1** and Disperse Blue 79. This is a significant consideration for applications where the end product will be exposed to prolonged sunlight.
- **Rubbing Fastness:** The dry rubbing fastness for all dyes is good. However, there is a noticeable difference in the wet rubbing fastness, with Disperse Red 82 showing better performance than **Disperse Brown 1**. Incomplete removal of surface dye or the inherent properties of the dye molecule can influence wet rubbing fastness.
- **Perspiration and Sublimation Fastness:** Both **Disperse Brown 1** and Disperse Red 82 show good resistance to perspiration. The sublimation fastness of all three dyes is also good, which is important for post-processing treatments like heat setting and for the longevity of the color during ironing.

In conclusion, while **Disperse Brown 1** offers a solid overall performance profile, for applications demanding the highest light fastness, Disperse Red 82 may be a more suitable alternative. The choice of dye will ultimately depend on the specific performance requirements of the end-use application, balancing factors such as shade, fastness properties, and cost. This guide provides the foundational data and methodologies to aid in this critical selection process.

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## References

- 1. textilelearner.net [textilelearner.net]
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